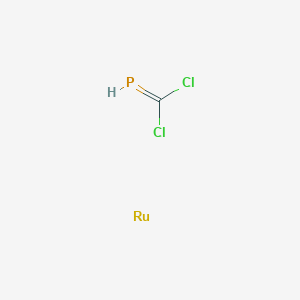
(Dichloromethylidene)phosphane--ruthenium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethylidene)phosphane–ruthenium (1/1) is a coordination compound that features a ruthenium center coordinated to a dichloromethylidene phosphane ligand. Ruthenium, a transition metal, is known for its versatility in catalysis and its ability to form stable complexes with various ligands. The dichloromethylidene phosphane ligand provides unique electronic and steric properties, making this compound of interest in various chemical applications.
Preparation Methods
The synthesis of (Dichloromethylidene)phosphane–ruthenium (1/1) typically involves the reaction of a ruthenium precursor with the dichloromethylidene phosphane ligand under controlled conditions. One common method involves the use of ruthenium trichloride (RuCl3) as the starting material. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization or column chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
(Dichloromethylidene)phosphane–ruthenium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2). This reaction typically leads to the formation of higher oxidation state ruthenium complexes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4), resulting in lower oxidation state ruthenium species.
Substitution: Ligand substitution reactions are common, where the dichloromethylidene phosphane ligand can be replaced by other ligands such as phosphines, amines, or carbonyls. These reactions are often facilitated by heating or the use of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Scientific Research Applications
(Dichloromethylidene)phosphane–ruthenium (1/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and transfer hydrogenation reactions.
Biomedical Research: Ruthenium complexes are investigated for their potential anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, such as sensors and electronic devices, due to its electronic properties.
Mechanism of Action
The mechanism of action of (Dichloromethylidene)phosphane–ruthenium (1/1) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates through coordination. This activation lowers the energy barrier for the reaction, allowing it to proceed under milder conditions.
In biological systems, the compound may interact with DNA or proteins, leading to the disruption of cellular processes. The dichloromethylidene phosphane ligand can influence the compound’s binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
(Dichloromethylidene)phosphane–ruthenium (1/1) can be compared with other ruthenium complexes, such as:
Ruthenium(II) polypyridine complexes: These complexes are well-known for their photophysical properties and are used in light-harvesting applications.
Ruthenium(II) arene complexes: These compounds are studied for their anticancer properties and have shown promise in clinical trials.
Ruthenium(II) Schiff base complexes: These complexes are used in catalysis and have applications in material science and biomedical research.
The uniqueness of (Dichloromethylidene)phosphane–ruthenium (1/1) lies in the specific electronic and steric properties imparted by the dichloromethylidene phosphane ligand, which can influence the compound’s reactivity and selectivity in various applications.
Properties
CAS No. |
211105-19-0 |
|---|---|
Molecular Formula |
CHCl2PRu |
Molecular Weight |
216.0 g/mol |
IUPAC Name |
dichloromethylidenephosphane;ruthenium |
InChI |
InChI=1S/CHCl2P.Ru/c2-1(3)4;/h4H; |
InChI Key |
MVZPTKZBNPYLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=P)(Cl)Cl.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















